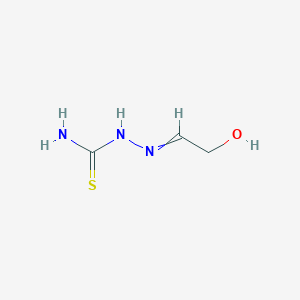
2-(2-Hydroxyethylidene)hydrazine-1-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Hydroxyethylidene)hydrazine-1-carbothioamide is a chemical compound that belongs to the class of hydrazinecarbothioamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxyethylidene)hydrazine-1-carbothioamide typically involves the reaction of hydrazinecarbothioamide with an appropriate aldehyde or ketone. For example, the reaction of hydrazinecarbothioamide with 2-hydroxyacetaldehyde in an ethanol solution containing a few drops of glacial acetic acid under reflux conditions can yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Hydroxyethylidene)hydrazine-1-carbothioamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into its reduced forms.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced hydrazine derivatives.
Scientific Research Applications
2-(2-Hydroxyethylidene)hydrazine-1-carbothioamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound exhibits significant antioxidant and antimicrobial properties.
Industry: It can be used as a corrosion inhibitor for metals in acidic environments.
Mechanism of Action
The mechanism of action of 2-(2-Hydroxyethylidene)hydrazine-1-carbothioamide involves its interaction with various molecular targets and pathways. For instance, in its anticancer activity, it targets the PI3K/Akt/mTOR signaling pathway, inhibiting tumor survival, inducing apoptosis, and causing cell cycle arrest . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress.
Comparison with Similar Compounds
Similar Compounds
2-(2-Methoxybenzylidene)hydrazine-1-carbothioamide: This compound is also a hydrazinecarbothioamide derivative and is used as a corrosion inhibitor.
2-(Pyrrolidin-2-ylidene)hydrazine-1-carbothioamide: Known for its antioxidant properties.
Uniqueness
2-(2-Hydroxyethylidene)hydrazine-1-carbothioamide is unique due to its specific functional groups that confer distinct biological activities, such as its potent antioxidant and anticancer properties. Its ability to target specific molecular pathways like the PI3K/Akt/mTOR signaling pathway sets it apart from other similar compounds .
Properties
CAS No. |
61754-80-1 |
|---|---|
Molecular Formula |
C3H7N3OS |
Molecular Weight |
133.18 g/mol |
IUPAC Name |
(2-hydroxyethylideneamino)thiourea |
InChI |
InChI=1S/C3H7N3OS/c4-3(8)6-5-1-2-7/h1,7H,2H2,(H3,4,6,8) |
InChI Key |
KKRXHBLAOZWSPJ-UHFFFAOYSA-N |
Canonical SMILES |
C(C=NNC(=S)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















